![molecular formula C14H20N6O2 B2618852 [(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine CAS No. 2109572-75-8](/img/structure/B2618852.png)
[(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine is a complex organic compound characterized by its unique heterocyclic structure. It features a methoxymethyl-1,2,4-oxadiazol ring linked to a pyrimidine derivative, which is further connected to a piperidine moiety through a methylamine bridge. This structure suggests potential pharmacological and biochemical applications due to the presence of multiple functional groups that can interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of [(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine typically involves multi-step organic reactions. Common starting materials include methoxymethyl-1,2,4-oxadiazole, pyrimidine derivatives, and piperidine. Key steps in the synthesis might involve nucleophilic substitution reactions to link the pyrimidine to the piperidine ring, followed by the introduction of the methoxymethyl group. Reaction conditions generally require anhydrous solvents and inert atmospheres, with specific reagents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) used as solvents, and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods: : On an industrial scale, the synthesis would likely be optimized for yield and cost-effectiveness. This might involve high-throughput continuous flow chemistry setups, where each step of the reaction sequence is finely tuned and monitored for optimal conversion rates and product purity. Advanced purification techniques, including column chromatography and recrystallization, would be employed to ensure the final product meets required specifications.
Chemical Reactions Analysis
Types of Reactions It Undergoes: : [(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine can undergo a variety of chemical reactions, including:
Oxidation: : In the presence of strong oxidizing agents, this compound might form aldehyde or carboxylic acid derivatives.
Reduction: : It can be reduced to its corresponding amine or alcohol derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions: : Typical reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles/electrophiles like halides or acyl chlorides. Conditions depend on the desired reaction and can range from mild to highly controlled environments.
Major Products Formed: : Depending on the reaction type, products can include oxadiazole derivatives, pyrimidine-based amines or alcohols, and substituted piperidine compounds.
Scientific Research Applications
[(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine has diverse applications in various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a biochemical probe or molecular tag due to its heterocyclic structure.
Medicine: : Explored for potential therapeutic uses, including as an antiviral, antibacterial, or anti-inflammatory agent.
Industry: : Applied in the development of new materials, such as polymers or surface coatings, due to its robust chemical properties.
Mechanism of Action
The exact mechanism by which [(1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}piperidin-4-yl)methyl]amine exerts its effects largely depends on its specific application:
Molecular Targets: : It may interact with enzymes or receptors, modifying their activity or binding properties.
Pathways Involved: : In biological systems, it could influence metabolic pathways, signaling cascades, or gene expression profiles.
Comparison with Similar Compounds
Uniqueness and Similarities: : This compound stands out due to its multifunctional structure, which is not easily found in other similar compounds. Its combination of oxadiazole, pyrimidine, and piperidine moieties gives it a versatile chemistry profile.
Similar Compounds: : Other compounds with similar backbones include various pyrimidine derivatives, oxadiazole-based drugs, and piperidine analogs, each with distinct chemical and biological properties.
This compound represents a fascinating area of study for chemists and biologists alike, blending complex synthetic routes with broad application potential.
Properties
IUPAC Name |
[1-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]piperidin-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2/c1-21-8-12-18-14(22-19-12)11-7-16-9-17-13(11)20-4-2-10(6-15)3-5-20/h7,9-10H,2-6,8,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKRDUHJPDHSHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)C2=CN=CN=C2N3CCC(CC3)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
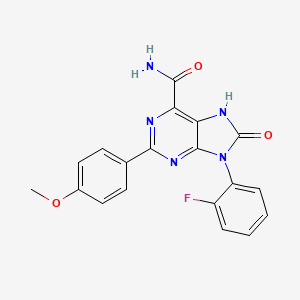
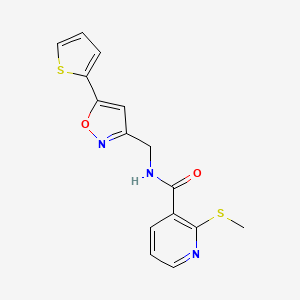
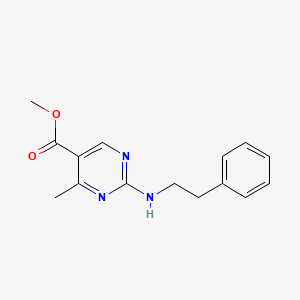
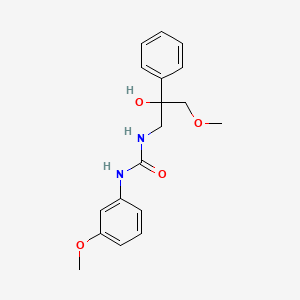
![N-(3-acetylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2618779.png)
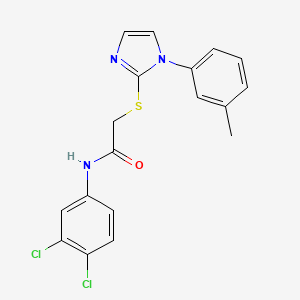
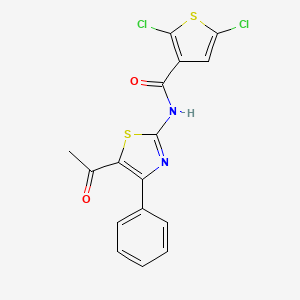
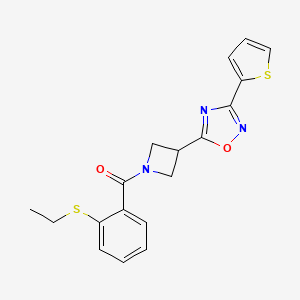
![(E)-2-cyano-N-(4-ethoxyphenyl)-3-[1-(naphthalen-1-ylmethyl)indol-3-yl]prop-2-enamide](/img/structure/B2618784.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2618786.png)
![Methyl 6-bromo-2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2618787.png)
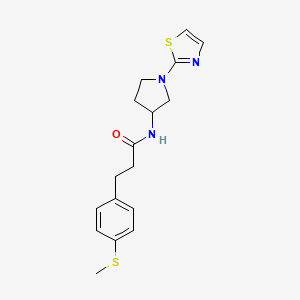
![Ethyl 2-(3-methoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2618790.png)
![3,5-dimethoxy-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B2618791.png)
